Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid

Catalog No.
S15696696
CAS No.
M.F
C16H29NO4
M. Wt
299.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)a...

Product Name

Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid

IUPAC Name

2-[4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexyl]acetic acid

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

InChI

InChI=1S/C16H29NO4/c1-5-17(15(20)21-16(2,3)4)11-13-8-6-12(7-9-13)10-14(18)19/h12-13H,5-11H2,1-4H3,(H,18,19)

InChI Key

PAHSDZKGBAIUFY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCC(CC1)CC(=O)O)C(=O)OC(C)(C)C

Trans-2-(4-(tert-butoxycarbonyl)(ethylamino)methyl)cyclohexyl acetic acid is a compound characterized by its unique structure, which features a cyclohexyl ring substituted with an ethylamino group protected by a tert-butoxycarbonyl group. The molecular formula of this compound is C15H27NO4C_{15}H_{27}NO_4, and it has a molecular weight of approximately 285.38 g/mol. The compound exists as a white to almost white powder or crystalline solid, with a melting point ranging from 73°C to 77°C .

This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds such as antipsychotics and other therapeutic agents.

Typical of carboxylic acids and amines:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: It can react with amines to form amides, particularly when the tert-butoxycarbonyl protecting group is removed.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of cyclohexyl derivatives.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of trans-2-(4-(tert-butoxycarbonyl)(ethylamino)methyl)cyclohexyl acetic acid is primarily linked to its derivatives. For instance, it serves as an intermediate in the synthesis of desmethyl cariprazine hydrochloride, which is known for its efficacy as a dopamine D2/D3 receptor antagonist. This activity suggests potential therapeutic applications in treating conditions such as schizophrenia and bipolar disorder .

The synthesis of trans-2-(4-(tert-butoxycarbonyl)(ethylamino)methyl)cyclohexyl acetic acid typically involves several steps:

  • Formation of the Cyclohexane Ring: Starting from cyclohexane derivatives, the cyclohexyl structure can be established.
  • Introduction of the Ethylamino Group: This step often involves alkylation reactions where ethylamine is introduced to the cyclohexane derivative.
  • Protection of the Amine: The ethylamino group is protected using tert-butoxycarbonyl chloride to yield the final product.
  • Carboxylic Acid Formation: The acetic acid moiety is introduced through carboxylation reactions.

These methods underscore the importance of protecting groups in synthesizing complex organic molecules.

Trans-2-(4-(tert-butoxycarbonyl)(ethylamino)methyl)cyclohexyl acetic acid finds applications primarily in pharmaceutical chemistry:

  • Intermediate for Drug Synthesis: It is utilized as a key intermediate in synthesizing various pharmacologically active compounds, particularly those targeting neurological disorders.
  • Research Tool: Its derivatives are used in research settings to study receptor interactions and biological pathways related to dopamine signaling.

Studies examining the interactions of trans-2-(4-(tert-butoxycarbonyl)(ethylamino)methyl)cyclohexyl acetic acid focus on its derivatives' binding affinities for dopamine receptors. These studies often employ radiolabeled ligands and receptor assays to evaluate how modifications to the compound affect its pharmacological properties. Such investigations are crucial for optimizing drug candidates for better efficacy and reduced side effects.

Several compounds exhibit structural similarities to trans-2-(4-(tert-butoxycarbonyl)(ethylamino)methyl)cyclohexyl acetic acid, including:

Compound NameCAS NumberKey Features
Trans-4-(tert-butoxycarbonyl)aminocyclohexanol400899-99-2Contains a hydroxyl group instead of a carboxylic acid
Trans-4-(N-Boc-aminomethyl)cyclohexanecarboxylic acid1956332-69-6Similar structure with varying functional groups
Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate946598-34-1An ester derivative with potential similar applications

Uniqueness

Trans-2-(4-(tert-butoxycarbonyl)(ethylamino)methyl)cyclohexyl acetic acid is unique due to its specific arrangement of functional groups that enhance its biological activity as an intermediate in drug synthesis. Its structural features allow for diverse modifications that can lead to novel therapeutic agents targeting various neurological conditions.

This detailed overview showcases the significance of trans-2-(4-(tert-butoxycarbonyl)(ethylamino)methyl)cyclohexyl acetic acid in chemical synthesis and pharmaceutical development, emphasizing its potential impact on medicinal chemistry and drug discovery efforts.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

299.20965841 g/mol

Monoisotopic Mass

299.20965841 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-15

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